molecular formula C17H19BrN2O2S B4082595 N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide

N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide

Katalognummer B4082595
Molekulargewicht: 395.3 g/mol
InChI-Schlüssel: MJONYABOSUZTIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide, also known as BAY 43-9006 or Sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma.

Wirkmechanismus

Sorafenib works by inhibiting the activity of several signaling pathways involved in tumor growth and angiogenesis. It targets several receptor tyrosine kinases, including VEGFR-2, PDGFR-β, and RAF-1. By inhibiting these kinases, Sorafenib blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Sorafenib has also been shown to have anti-oxidant and anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for lab experiments. It is a small molecule kinase inhibitor that is easy to synthesize and can be administered orally. Sorafenib has also been extensively studied and has a well-established mechanism of action. However, Sorafenib also has some limitations for lab experiments. It can be expensive to produce and may not be effective against all types of cancer.

Zukünftige Richtungen

There are several future directions for Sorafenib research. One potential direction is to investigate its potential use in combination with other cancer therapies. Sorafenib has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential direction is to investigate its use in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, researchers could investigate the use of Sorafenib in combination with immunotherapy to enhance the immune response against cancer cells.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR-2, PDGFR-β, and RAF-1.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)sulfonyl-N'-tert-butylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S/c1-17(2,3)19-16(13-7-5-4-6-8-13)20-23(21,22)15-11-9-14(18)10-12-15/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJONYABOSUZTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(4-Bromobenzenesulfonyl)-N-tert-butylbenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Reactant of Route 6
Reactant of Route 6
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.